(Piperidin-3-ylmethyl)urea is a synthetic organic compound notable for its unique structural characteristics and potential applications in various scientific fields. This compound features a piperidinylmethyl group linked to a urea moiety, making it a versatile molecule for research and industrial purposes. Its molecular formula is , with a molecular weight of 251.30 g/mol.
This compound can be classified under the category of substituted ureas, which are significant in medicinal chemistry due to their diverse biological activities. The presence of the piperidine ring enhances its lipophilicity and potential interaction with biological targets.
The synthesis of (Piperidin-3-ylmethyl)urea typically involves several methods, primarily focusing on the reaction between piperidine derivatives and isocyanates. Common synthetic routes include:
These methods allow for scalability and adaptability in synthesizing various N-substituted ureas, making them suitable for industrial applications.
The molecular structure of (Piperidin-3-ylmethyl)urea can be represented using various chemical notation systems:
InChI=1S/C13H18FN3O/c14-11-3-5-12(6-4-11)17-13(18)16-9-10-2-1-7-15-8-10/h3-6,10,15H,1-2,7-9H2,(H2,16,17,18)
VWSSTYUJKMKTDF-UHFFFAOYSA-N
C1CC(CNC1)CNC(=O)NC2=CC=C(C=C2)F
The compound's structure includes a piperidine ring connected to a urea group and a fluorophenyl substituent, which may influence its biological activity due to the presence of the fluorine atom.
(Piperidin-3-ylmethyl)urea can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for (Piperidin-3-ylmethyl)urea primarily involves its interaction with biological targets through binding affinity studies. The presence of the piperidine ring enhances its ability to interact with various receptors or enzymes, potentially leading to pharmacological effects. Studies indicate that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties .
The physical properties of (Piperidin-3-ylmethyl)urea include:
Chemical properties include:
(Piperidin-3-ylmethyl)urea has potential applications across several scientific domains:
The versatility of (Piperidin-3-ylmethyl)urea underscores its significance in ongoing research across multiple scientific fields.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: